2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide

regioisomer differentiation pyrazole connectivity structure–activity relationships

Regioisomer authentication is critical for this pyrazolopiperidine sulfonamide (MW 378.45, logP 2.4). It and its regioisomer (CAS 2034556-13-1) share identical formula and mass, making MS-only identity verification impossible. This compound serves as a matched molecular pair for de novo selectivity profiling and as a GSI chemotype reference for Alzheimer's research. - Isobaric regioisomer pair demands ¹H NMR or HPLC verification prior to assay use. - CNS drug-like physicochemical profile (logP 2.4, MW <400, Fsp³ 0.47) supports BBB permeability screening. - Standard pack sizes: 10-500 mg; bulk custom synthesis available on request.

Molecular Formula C17H22N4O4S
Molecular Weight 378.45
CAS No. 2097923-34-5
Cat. No. B2542077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide
CAS2097923-34-5
Molecular FormulaC17H22N4O4S
Molecular Weight378.45
Structural Identifiers
SMILESCN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
InChIInChI=1S/C17H22N4O4S/c1-20-11-13(10-19-20)16-4-2-3-9-21(16)26(23,24)15-7-5-14(6-8-15)25-12-17(18)22/h5-8,10-11,16H,2-4,9,12H2,1H3,(H2,18,22)
InChIKeyHMOOIJWIFWXLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-{[2-(1-Methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide: Structural Definition and Scaffold Context


2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide (CAS 2097923-34-5; molecular formula C₁₇H₂₂N₄O₄S; molecular weight 378.45 g/mol) is a pyrazolopiperidine sulfonamide featuring a phenoxy acetamide tail [1]. The compound belongs to the broader 5-(arylsulfonyl)-pyrazolopiperidine chemotype, a scaffold class with established activity as gamma-secretase inhibitors (GSIs) relevant to Alzheimer's disease research [2]. The defining structural features are: (i) a 1-methyl-1H-pyrazol-4-yl group attached at the 2-position of the piperidine ring, (ii) a sulfonamide bridge linking the piperidine nitrogen to a para-substituted phenoxy ring, and (iii) a terminal acetamide moiety. No direct bioactivity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound have been reported in the peer-reviewed primary literature or public databases (ChEMBL, BindingDB, PubChem BioAssay) as of the search date; therefore, differentiation evidence below draws on scaffold-level SAR, regioisomeric comparisons, and class-level inference [1].

Why This Compound Cannot Be Substituted by Generic Analogs


Within the pyrazolopiperidine sulfonamide chemical space, substitution at the level of regioisomers or scaffold analogs is not functionally interchangeable. The target compound incorporates a 2-(1-methyl-1H-pyrazol-4-yl)piperidine core connected via a sulfonamide bridge to a 4-oxyphenyl acetamide; altering the pyrazole attachment point (e.g., pyrazol-3-yl regioisomer CAS 2034556-13-1) or changing the piperidine substitution position (2- vs. 4-) redirects the N-methylpyrazole vector in 3D space, which can fundamentally alter target recognition . Moreover, the sulfonamide linker distinguishes this compound from urea-linked pyrazolopiperidine phenoxy acetamides developed as HBV capsid assembly modulators (CAMs), a chemotype where replacement of the sulfonamide with urea was essential for cellular potency (e.g., IC₅₀ shift from ~2.8 μM to 0.064–0.39 μM) [1]. The gamma-secretase inhibitor literature further establishes that SAR on the pyrazolopiperidine sulfonamide scaffold is steep, with potency increases of several orders of magnitude achievable through specific substitution patterns [2]. These structural nuances make material identity critical for reproducible research outcomes.

Product-Specific Differentiation Evidence


Regioisomeric Differentiation: Pyrazol-4-yl vs. Pyrazol-3-yl Connectivity

The target compound bears the 1-methyl-1H-pyrazole moiety attached at its 4-position (C-4) to the piperidine 2-position. Its closest cataloged regioisomer, 2-(4-{[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide (CAS 2034556-13-1), differs in two critical respects: (a) the pyrazole connects at its 3-position (C-3) rather than C-4, and (b) the pyrazole occupies the piperidine 4-position instead of the 2-position . This dual regioisomeric variation produces distinct spatial trajectories for the N-methylpyrazole group, a feature known to control target binding in pyrazolopiperidine sulfonamide series. While no paired bioactivity data exist for the target compound, the sigma-1 receptor is a relevant comparator target: the regioisomer CAS 2034556-13-1 (CHEMBL4088272) displays a Kᵢ of 4.30 nM in guinea pig brain membrane displacement assays [1]. The target compound (CAS 2097923-34-5) has no reported bioactivity in ChEMBL or BindingDB, indicating a fundamentally distinct biological profile from the regioisomer [2].

regioisomer differentiation pyrazole connectivity structure–activity relationships medicinal chemistry

Sulfonamide vs. Urea Linker: Target Class Differentiation

The target compound employs a sulfonamide (–SO₂–) bridge between the piperidine nitrogen and the phenoxy ring. This chemotype is mechanistically associated with gamma-secretase inhibition, as established by Ye et al. (2010), who demonstrated that pyrazolopiperidine sulfonamides achieved significant increases in amyloid precursor protein (APP) potency over the original N-bicyclic sulfonamide scaffold [1]. In contrast, a closely related but functionally divergent chemotype—pyrazolopiperidine phenoxy acetamides with a urea linker—was identified by Kuduk et al. (2021) as HBV capsid assembly modulators (CAMs) [2]. In that series, the sulfonamide-to-urea transformation was critical: the HTS hit pyrazolopiperidine phenoxy acetamide 3 (sulfonamide-class analog) showed modest HBV DNA EC₅₀ = 2.8 μM in HepG2.2.15 cells, whereas conversion to phenyl urea 4a improved cellular activity approximately 7-fold (IC₅₀ = 0.39 μM), and further optimization at the meta-position yielded 4d with IC₅₀ = 0.064 μM—a ~44-fold improvement over the sulfonamide-class starting point [2]. The target compound's sulfonamide linker places it within the gamma-secretase inhibitor chemical space rather than the urea-linked HBV CAM series. Sulfonamide-pyrazolopiperidines from Part II of the Ye et al. series further demonstrated improved metabolic stability translating to enhanced in vivo efficacy, a profile not shared by the early urea-linked CAMs [3].

sulfonamide linker urea linker gamma-secretase inhibitor HBV capsid assembly modulator scaffold hopping

Piperidine 2- vs. 4-Substitution Conformational Impact

The target compound features the pyrazole substituent at the piperidine 2-position, whereas the closest commercial analog (CAS 2034556-13-1) places it at the piperidine 4-position . This positional isomerism is pharmacologically significant: in the sulfonamide-pyrazolopiperidine gamma-secretase inhibitor series described in patent US20100267747, the pyrazolopiperidine core is specified with the pyrazole fused or attached at defined positions, and SAR exploration revealed that substituent positioning on the piperidine ring dramatically affects both potency and metabolic stability [1]. In the related HBV CAM urea series by Kuduk et al. (2021), the addition of a 6-methyl group (S-configuration) to the piperidine improved potency approximately 3-fold (IC₅₀ from ~0.064 μM to 0.02 μM) and dramatically reduced human microsomal clearance (Clᵢₙₜ from 192 to 15 mL/min/kg), demonstrating that even single-atom modifications to piperidine substitution patterns produce large-magnitude changes in both target engagement and ADME properties [2]. The 2-substituted architecture of the target compound creates a distinct conformational ensemble compared to 4-substituted analogs, with implications for both binding pocket complementarity and metabolic vulnerability.

piperidine substitution 2-substituted piperidine 4-substituted piperidine conformational analysis medicinal chemistry design

Physicochemical Profile: logP and Drug-Likeness

The target compound has a calculated logP of 2.4 and molecular weight of 378.45 g/mol, as documented in the ZINC15 database [1]. This places it within favorable drug-like physicochemical space (Lipinski Rule of 5 compliant: MW <500, logP <5, H-bond donors ≤5, H-bond acceptors ≤10). For comparison, the initial HTS hit in the pyrazolopiperidine phenoxy acetamide HBV CAM series (compound 3, Kuduk et al. 2021) had a substantially higher cLogP of 4.3, which was considered 'quite lipophilic' by the authors; subsequent optimization efforts specifically targeted logP reduction alongside potency improvement [2]. The lead compound 14e from that series achieved cLogP of 2.3—nearly identical to the target compound—and demonstrated a favorable balance of pH 7 solubility (73 μM), permeability, and reduced plasma protein shift (3.4-fold in 40% NHS vs. ~13-fold for the first-in-class CAM NVR 3-778) [2]. While the target compound has not been directly assayed for solubility or permeability, its logP of 2.4 predicts more favorable aqueous solubility and lower non-specific binding than higher-logP analogs in the same scaffold class.

lipophilicity logP drug-likeness physicochemical properties solubility lead optimization

Scaffold-Level Potency in Gamma-Secretase Inhibition

The pyrazolopiperidine sulfonamide scaffold, of which the target compound is a specific exemplar, was developed as an evolution beyond earlier N-bicyclic sulfonamide gamma-secretase inhibitors. Ye et al. (2010) explicitly reported that 'significant increases in APP potency on the pyrazolopiperidine scaffold over the original N-bicyclic sulfonamide scaffold were achieved and this potency increase translated in an improved in vivo efficacy' [1]. The Part II publication further demonstrated that 'significant improvement in metabolic stability on the pyrazolopiperidine scaffold over the original series were achieved,' with this stability gain directly linked to enhanced in vivo performance [2]. While the specific APP IC₅₀ of the target compound has not been reported, the scaffold-level evidence establishes that pyrazolopiperidine sulfonamides represent a meaningful advance over first-generation N-bicyclic sulfonamide GSIs. The patent literature (US20100267747) encompasses compounds of Formula I wherein the B-ring is pyrazolyl and the A-ring includes phenoxy-substituted phenyl groups, confirming the target compound falls within a claimed pharmacologically active genus for treating cognitive disorders such as Alzheimer's disease [3].

gamma-secretase inhibition APP potency scaffold comparison Alzheimer's disease amyloid-beta

Procurement Identity Verification: Analytical Authentication for Regioisomer Discrimination

The target compound (CAS 2097923-34-5; InChI Key: HMOOIJWIFWXLIK-UHFFFAOYSA-N) shares the identical molecular formula (C₁₇H₂₂N₄O₄S) and molecular weight (378.45 g/mol) with its regioisomer CAS 2034556-13-1 (InChI Key: SEOTXYRITOERCF-UHFFFAOYSA-N) [1]. These two compounds are indistinguishable by mass spectrometry alone and require orthogonal analytical methods for unambiguous identification. The ZINC15 database confirms the target compound has been commercially available (In-Stock) since December 2017, but ChEMBL 20 contains no bioactivity annotations for this substance [2]. For procurement purposes, the minimum identity verification package must include: (i) ¹H NMR to confirm the pyrazole C-4 substitution pattern (characteristic coupling constants for the pyrazole ring protons differ between 4-yl and 3-yl connectivity), (ii) HPLC purity assessment with a method capable of resolving the regioisomer, and (iii) confirmation of the InChI Key match. The presence of the sulfonamide group (IR absorption ~1350 cm⁻¹ and ~1160 cm⁻¹ for asymmetric and symmetric S=O stretching) provides additional confirmation of the correct linker chemotype versus urea analogs [1].

CAS registry analytical authentication regioisomer purity procurement quality control identity verification

Recommended Application Scenarios


Gamma-Secretase Inhibitor Screening for Alzheimer's Disease

This compound is structurally positioned within the sulfonamide-pyrazolopiperidine gamma-secretase inhibitor class described by Ye et al. (2010, Part I and II), a scaffold that delivered significant APP potency improvements over first-generation N-bicyclic sulfonamides and demonstrated enhanced in vivo efficacy in transgenic mouse models of amyloid pathology [1]. Its sulfonamide linker distinguishes it from urea-linked pyrazolopiperidines targeting HBV capsid assembly, providing chemotype selectivity for neuroscience applications [2]. Researchers pursuing novel GSI chemotypes with potentially improved Notch-sparing profiles should evaluate this compound in cellular APP processing assays (Aβ40/Aβ42 ELISA) alongside Notch-1 cleavage counterscreens to assess substrate selectivity [1].

Regioisomeric Selectivity Profiling

This compound (pyrazol-4-yl, piperidine 2-substituted) and its commercial regioisomer CAS 2034556-13-1 (pyrazol-3-yl, piperidine 4-substituted) together form a matched molecular pair with identical molecular formula and mass but divergent 3D topologies [1]. Neither compound has reported bioactivity in ChEMBL 20 [2], making them a clean pair for de novo selectivity profiling across target panels (kinases, GPCRs, epigenetic readers) to establish regioisomer-dependent structure–activity relationships. The sigma-1 receptor Ki of 4.30 nM reported for the regioisomer [3] provides a starting point for parallel radioligand displacement assays to determine whether pyrazole connectivity controls sigma receptor engagement. Such data would generate valuable SAR knowledge for the broader pyrazolopiperidine sulfonamide chemical space [2].

CNS Drug-Likeness and Developability Profiling

With a measured logP of 2.4 and molecular weight of 378.45 g/mol, this compound occupies favorable CNS drug-like space (logP 2–4, MW <400), contrasting with more lipophilic pyrazolopiperidine analogs such as the cLogP 4.3 HTS hit from the HBV CAM series [1]. Its physicochemical profile predicts acceptable aqueous solubility and moderate brain penetration potential, making it suitable for parallel artificial membrane permeability assay (PAMPA-BBB), MDR1-MDCK efflux ratio determination, and human liver microsome metabolic stability assessments [1]. The fraction sp³ of 0.47 and four rotatable bonds indicate moderate conformational flexibility without excessive entropy penalty upon binding. These properties support its use as a reference compound for benchmarking the developability of more elaborate pyrazolopiperidine derivatives [2].

Analytical Method Development for Regioisomeric Purity

The isobaric relationship between the target compound (CAS 2097923-34-5) and its regioisomer (CAS 2034556-13-1) presents a practical challenge in procurement quality control, as the two compounds are indistinguishable by mass spectrometry [1]. This compound can serve as an analytical reference standard for developing and validating HPLC methods capable of baseline resolution of pyrazolopiperidine sulfonamide regioisomers. Key analytical targets include: ¹H NMR spectral fingerprinting (pyrazole C4-H vs. C5-H chemical shifts and coupling patterns), ¹³C NMR for quaternary carbon assignment at the pyrazole attachment point, and IR confirmation of the sulfonamide S=O stretching bands (~1350 and ~1160 cm⁻¹) to verify linker identity [2]. Such methods are essential for any procurement workflow involving this compound class [1].

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